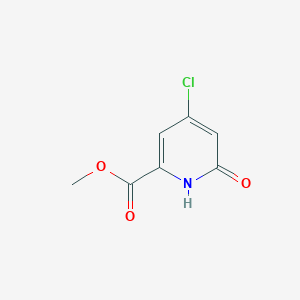
Methyl 4-chloro-6-hydroxypicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-6-hydroxypicolinate is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-6-hydroxypicolinate can be synthesized through several methods. One common synthetic route involves the chlorination of methyl 6-hydroxypicolinate. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: Methyl 6-hydroxypicolinate
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating
Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or basic conditions
Reduction: Reducing agents (LiAlH4), anhydrous conditions
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Ketones or aldehydes
Reduction: Dechlorinated or dehydroxylated products
Scientific Research Applications
Methyl 4-chloro-6-hydroxypicolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its structural similarity to other picolinic acid derivatives.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-hydroxypicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, its structural similarity to picolinic acid allows it to bind to metal ions, potentially disrupting metal-dependent enzymes and pathways.
Comparison with Similar Compounds
Methyl 4-chloro-6-hydroxypicolinate can be compared to other picolinic acid derivatives, such as:
Methyl 6-hydroxypicolinate: Lacks the chlorine atom at the 4-position, resulting in different reactivity and applications.
4-Chloro-2-picolinic acid: Similar structure but lacks the methyl ester group, affecting its solubility and reactivity.
6-Chloropicolinic acid: Contains a chlorine atom at the 6-position instead of the 4-position, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H6ClNO3 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
methyl 4-chloro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(8)3-6(10)9-5/h2-3H,1H3,(H,9,10) |
InChI Key |
FNUVFUDZZWXUBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=O)N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-(6-Hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12432801.png)
![2-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B12432810.png)
![4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12432814.png)
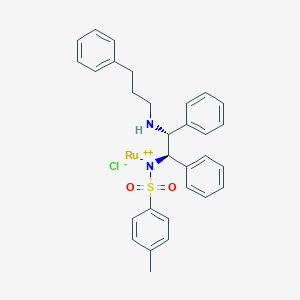

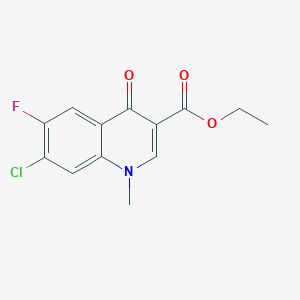
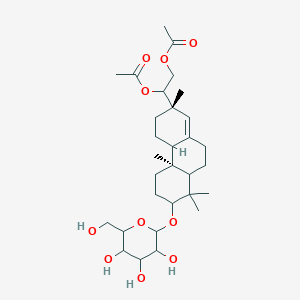
![6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B12432842.png)
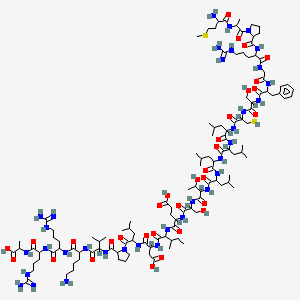
![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
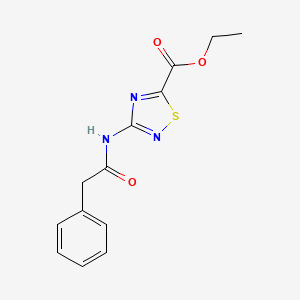
![[6-Hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate](/img/structure/B12432861.png)
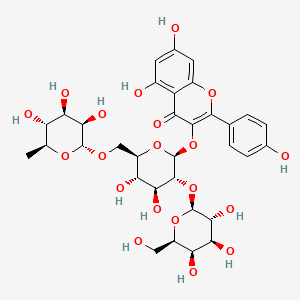
![(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)
